1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazole-5-carbaldehyde
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Overview
Description
1-[[2-(Trimethylsilyl)ethoxy]methyl]-1H-imidazole-5-carboxaldehyde is a chemical compound that features an imidazole ring substituted with a trimethylsilyl ethoxy methyl group and a carboxaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[2-(Trimethylsilyl)ethoxy]methyl]-1H-imidazole-5-carboxaldehyde typically involves the reaction of 2-(Trimethylsilyl)ethoxymethyl chloride with 1H-imidazole in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like tetrahydrofuran under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and crystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-[[2-(Trimethylsilyl)ethoxy]methyl]-1H-imidazole-5-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like tetrabutylammonium fluoride and caesium fluoride can be used to remove the trimethylsilyl group
Major Products Formed
Oxidation: Formation of 1-[[2-(Trimethylsilyl)ethoxy]methyl]-1H-imidazole-5-carboxylic acid.
Reduction: Formation of 1-[[2-(Trimethylsilyl)ethoxy]methyl]-1H-imidazole-5-methanol.
Substitution: Formation of various substituted imidazole derivatives depending on the substituent introduced
Scientific Research Applications
1-[[2-(Trimethylsilyl)ethoxy]methyl]-1H-imidazole-5-carboxaldehyde has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[[2-(Trimethylsilyl)ethoxy]methyl]-1H-imidazole-5-carboxaldehyde involves its interaction with specific molecular targets. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The imidazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Trimethylsilyl)ethoxymethyl chloride: Used as a precursor in the synthesis of the target compound.
1-[[2-(Trimethylsilyl)ethoxy]methyl]-1H-pyrazole-3-amine: Shares a similar structural motif with the target compound.
Ethoxytrimethylsilane: Another compound featuring the trimethylsilyl group.
Uniqueness
1-[[2-(Trimethylsilyl)ethoxy]methyl]-1H-imidazole-5-carboxaldehyde is unique due to the presence of both the imidazole ring and the trimethylsilyl ethoxy methyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H18N2O2Si |
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Molecular Weight |
226.35 g/mol |
IUPAC Name |
3-(2-trimethylsilylethoxymethyl)imidazole-4-carbaldehyde |
InChI |
InChI=1S/C10H18N2O2Si/c1-15(2,3)5-4-14-9-12-8-11-6-10(12)7-13/h6-8H,4-5,9H2,1-3H3 |
InChI Key |
TWFNXAKCQXOAOT-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=NC=C1C=O |
Origin of Product |
United States |
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